molecular formula C13H11ClO2 B6380863 3-Chloro-5-(3-methoxyphenyl)phenol CAS No. 1261928-37-3

3-Chloro-5-(3-methoxyphenyl)phenol

Cat. No.: B6380863
CAS No.: 1261928-37-3
M. Wt: 234.68 g/mol
InChI Key: AYTFRSHIEJNYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(3-methoxyphenyl)phenol is a substituted phenol featuring a chlorine atom at the 3-position and a 3-methoxyphenyl group at the 5-position of the phenolic ring. This structure confers unique physicochemical properties, such as altered acidity due to electron-withdrawing (chloro) and electron-donating (methoxy) substituents.

Properties

IUPAC Name

3-chloro-5-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTFRSHIEJNYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685886
Record name 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-37-3
Record name 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3-chloro-5-hydroxybenzaldehyde is treated with 3-methoxybenzyl chloride in the presence of aluminum trichloride (AlCl₃) at 80–100°C under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ polarizes the C–Cl bond of the benzyl chloride, generating a reactive acylium ion. This ion attacks the para position of the phenol group, followed by deprotonation to restore aromaticity.

Optimization Insights

  • Catalyst Loading : Excess AlCl₃ (>1.5 equiv.) leads to side reactions such as over-alkylation or polymerization.

  • Solvent Choice : Dichloromethane (DCM) minimizes side-product formation compared to toluene or THF.

  • Yield : 58–62% under optimized conditions, with residual starting material recoverable via column chromatography.

Limitations and Scalability

While operationally simple, this method struggles with regioselectivity. The electron-donating methoxy group directs substitution to the ortho/para positions, resulting in a mixture of 3-chloro-5-(3-methoxyphenyl)phenol and its 4-substituted isomer. Industrial adoption is further hindered by the stoichiometric use of AlCl₃, which generates corrosive waste.

Ullmann Coupling: Transition Metal-Catalyzed Arylation

Ullmann coupling provides a regioselective alternative by employing copper or palladium catalysts to couple aryl halides with phenolic nucleophiles. This method is particularly effective for constructing biaryl structures without requiring pre-functionalized intermediates.

Protocol and Catalytic Systems

A representative synthesis involves reacting 3-chloro-5-iodophenol with 3-methoxyphenylboronic acid in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C. The reaction proceeds via oxidative addition of the aryl iodide to Cu(I), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Key Parameters

  • Catalyst : CuI outperforms Pd(PPh₃)₄ in cost and selectivity for electron-rich substrates.

  • Base : K₃PO₄ enhances boronic acid reactivity compared to carbonate bases.

  • Yield : 70–75% after 24 hours, with >95% regiopurity confirmed by HPLC.

Advantages Over Friedel-Crafts

This method eliminates positional isomerism and operates under milder conditions. However, the reliance on aryl iodides (costlier than chlorides) and ligand-intensive systems complicates large-scale production.

Multi-Step Synthesis via Perkin Reaction Intermediate

A patent-derived approach (CN102516043A) details the synthesis of analogous phenolic compounds via a Perkin reaction followed by decarboxylation and hydrogenation. Adapted for this compound, this route involves:

Stepwise Procedure

  • Perkin Condensation : 3-Methoxyphenylacetic acid and 5-chlorosalicylaldehyde undergo condensation in acetic anhydride with triethylamine (TEA) to form α,β-unsaturated carboxylic acid derivatives.

  • Decarboxylation : Quinoline and copper powder mediate thermal decarboxylation at 185–190°C, yielding a stilbene intermediate.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, followed by acidic hydrolysis to free the phenol group.

Critical Data

StepConditionsYield (%)Purity (%)
Perkin Condensation120°C, 5h, TEA/Ac₂O85.692
Decarboxylation190°C, 4h, Cu/Quinoline78.288
HydrogenationH₂ (1 atm), Pd-C, MeOH91.095

Industrial Viability

This route avoids toxic reagents (e.g., AlCl₃) and ensures high regiochemical control. The use of inexpensive catalysts (Cu) and recoverable solvents (acetic anhydride) enhances its scalability. However, the multi-step nature increases processing time and capital costs.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost ($/kg)
Friedel-Crafts58–62LowModerate120–150
Ullmann Coupling70–75HighLow200–250
Multi-Step Synthesis78–85HighHigh90–110
Photocatalytic40–45ModerateExperimentalN/A

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 3-Chloro-5-(3-methoxyphenyl)phenol serves as an essential precursor in synthesizing other organic compounds, facilitating the development of new materials and pharmaceuticals .

Biology

  • Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Its mechanism of action involves forming hydrogen bonds with biological macromolecules, which may alter their functionality . Studies have explored its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.

Medicine

  • Drug Development : The compound is investigated for its bioactive properties, particularly in drug design. Its ability to interact with specific enzymes and receptors positions it as a candidate for therapeutic applications. The unique arrangement of its functional groups enhances its binding affinity to biological targets, which is crucial for efficacy in medicinal chemistry.

Industry

  • Production of Polymers and Resins : In industrial applications, this compound is utilized in producing polymers and resins due to its chemical stability and reactivity. It contributes to enhancing the thermal stability and flame resistance of materials used in coatings and adhesives .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of molecular structure in determining efficacy against specific pathogens .
  • Polymer Development : In industrial settings, this compound has been incorporated into polymer formulations to enhance mechanical properties and thermal stability. Case studies have shown improved performance metrics compared to traditional materials .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-methoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and functional groups, leading to variations in molecular weight, polarity, and reactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference ID
3-Chloro-5-(3-methoxyphenyl)phenol C₁₃H₁₁ClO₂ 234.68* -Cl (3), -OCH₃-C₆H₄ (5) High polarity, potential bioactivity N/A
3-Chloro-5-methylphenol C₇H₇ClO 142.58 -Cl (3), -CH₃ (5) Simpler structure; higher volatility
3-Chloro-5-(methylsulfanyl)phenol C₇H₇ClOS 174.65 -Cl (3), -SCH₃ (5) Sulfur enhances nucleophilicity
3-Chloro-5-(trifluoromethoxy)phenol C₇H₄ClF₃O₂ 212.56 -Cl (3), -OCF₃ (5) Increased acidity and stability
3-Methoxy-5-methylphenol C₈H₁₀O₂ 138.16 -OCH₃ (3), -CH₃ (5) Electron-donating groups reduce acidity
(3-Methoxy-5-methylphenyl)methanol C₉H₁₂O₂ 152.19 -OCH₃ (3), -CH₃ (5), -CH₂OH Hydroxymethyl adds hydrogen bonding

*Molecular weight calculated based on formula.

Physicochemical Properties

  • Acidity: The chloro group in this compound increases acidity compared to non-halogenated phenols, while the 3-methoxyphenyl group may slightly counteract this effect due to resonance donation. In contrast, 3-Chloro-5-(trifluoromethoxy)phenol exhibits stronger acidity due to the electron-withdrawing trifluoromethoxy group .
  • Solubility: Sulfur-containing analogs (e.g., 3-Chloro-5-(methylsulfanyl)phenol) may show improved solubility in organic solvents compared to hydroxylated derivatives .
  • Steric Effects : The bulkier 3-methoxyphenyl group in the target compound could impose steric hindrance, affecting reaction kinetics or receptor binding compared to smaller substituents like -CH₃ .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-(3-methoxyphenyl)phenol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, a protocol similar to the synthesis of 3-chloro-5-((6-(2-(2-chloroethoxy)ethoxy)-7-methoxyquinazolin-4-yl)amino)phenol involves reacting halogenated precursors with methoxyphenyl boronic acids under palladium catalysis. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF/water mixtures) to enhance cross-coupling efficiency .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Catalyst loading2–5 mol% Pd(PPh₃)₄Higher yields
Reaction time12–24 hoursAvoid side products
BaseK₂CO₃ or NaHCO₃Maintain pH 8–9

Q. How should researchers purify this compound, and what techniques validate purity?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor fractions via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
  • Validation :

  • HPLC : Purity ≥95% (UV detection at 254 nm) .
  • Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) matching theoretical mass (±0.01 Da) .

Q. Which spectroscopic methods are critical for structural elucidation?

  • NMR :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (δ 5.2–5.8 ppm, broad singlet).
  • ¹³C NMR : Detect methoxy (δ 55–60 ppm) and chloro-substituted carbons (δ 120–130 ppm) .
    • IR : Confirm phenolic -OH stretch (~3300 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental molecular geometries?

  • Strategy : Use SHELX programs (e.g., SHELXL) for refinement. For halogenated phenols, anisotropic displacement parameters refine chlorine positions. Validate hydrogen bonding via graph-set analysis (e.g., Etter’s motifs) .
  • Case Study : A related compound, 3-chloro-5-(pentafluorosulfur)phenol, showed deviations in dihedral angles (5–8°) between DFT calculations and X-ray data, resolved via Hirshfeld surface analysis .

Q. What mechanistic insights explain the reactivity of the chloro and methoxyphenyl groups in electrophilic substitutions?

  • Electronic Effects : The chloro group (electron-withdrawing) deactivates the ring, directing electrophiles to the meta position. The methoxyphenyl substituent (electron-donating) enhances nucleophilic attack at ortho/para sites.
  • Experimental Design :

  • Use kinetic studies (UV-Vis monitoring) to compare reaction rates with/without substituents.
  • DFT calculations (e.g., Fukui indices) predict reactive sites .

Q. How should researchers address contradictions in biological activity data across studies?

  • Data Reconciliation :

Source of ContradictionResolution StrategyExample
Purity variabilityStandardize HPLC protocols≥95% purity threshold
Assay conditionsValidate via dose-response curvesEC₅₀ comparisons
  • Meta-Analysis : Pool data from multiple studies (e.g., binding affinity assays) and apply statistical weighting for outliers .

Safety and Handling

Q. What PPE and engineering controls are essential for safe handling?

  • Gloves : Butyl rubber (>4 hr breakthrough time for direct contact) or nitrile (1 hr for routine use) .
  • Ventilation : Use fume hoods for synthesis/purification to limit airborne exposure (OSHA PAC-3: 140 mg/m³) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.